![molecular formula C12H8Cl3NO3S B14351181 2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine CAS No. 91406-19-8](/img/structure/B14351181.png)
2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine is a complex organic compound that belongs to the class of chloropyridines. This compound is characterized by the presence of multiple chlorine atoms and a methanesulfonyl group attached to a phenoxy ring, which is further connected to a pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine typically involves multiple steps, starting with the chlorination of pyridine to form 2,6-dichloropyridine . This intermediate is then reacted with 2-chloro-4-(methanesulfonyl)phenol under specific conditions to form the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes and the use of continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium carbonate, and solvents like DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines, while coupling reactions can produce complex biaryl compounds.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methanesulfonyl group can enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropyridine: A simpler compound with similar chlorination but without the phenoxy and methanesulfonyl groups.
2,4-Dichloropyridine: Another chlorinated pyridine with different substitution patterns.
4-Amino-2,6-dichloropyridine: Contains an amino group instead of the phenoxy and methanesulfonyl groups.
Uniqueness
The uniqueness of 2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
91406-19-8 |
|---|---|
Fórmula molecular |
C12H8Cl3NO3S |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
2,6-dichloro-4-(2-chloro-4-methylsulfonylphenoxy)pyridine |
InChI |
InChI=1S/C12H8Cl3NO3S/c1-20(17,18)8-2-3-10(9(13)6-8)19-7-4-11(14)16-12(15)5-7/h2-6H,1H3 |
Clave InChI |
UAUDKSHIKSZVKS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC(=NC(=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


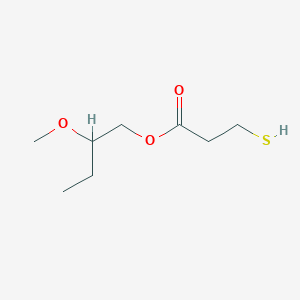
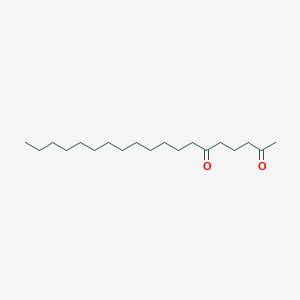
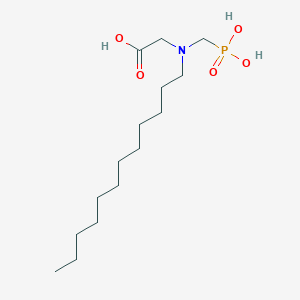
![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)
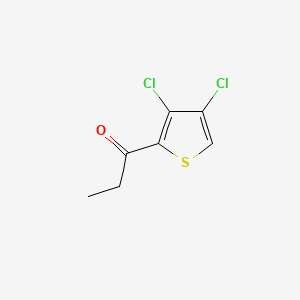
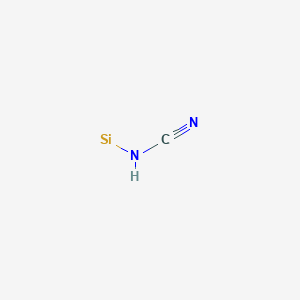
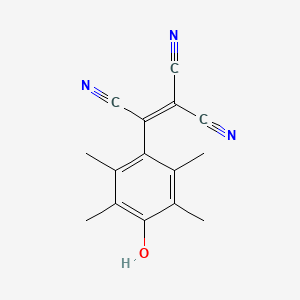
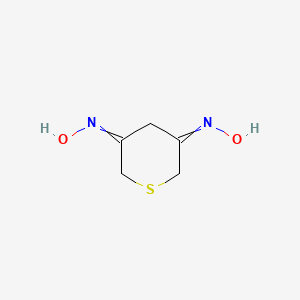
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)

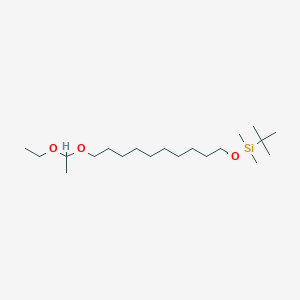
![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
![(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14351195.png)
